N-(3-bromophenyl)azetidin-3-amine hydrochloride
Description
N-(3-bromophenyl)azetidin-3-amine hydrochloride (Molecular Formula: C₉H₁₁BrN₂·HCl; CID 65957766) is a small-molecule compound featuring an azetidine ring (a four-membered amine heterocycle) substituted at the 3-position with a 3-bromophenyl group. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Key structural attributes include:
- 3-Bromophenyl group: The bromine atom introduces steric bulk and electron-withdrawing effects, which may influence metabolic stability and receptor interactions.
No direct literature or patent data are available for this compound, necessitating comparisons with structurally related analogs to infer its properties .
Properties
CAS No. |
2703774-45-0 |
|---|---|
Molecular Formula |
C9H12BrClN2 |
Molecular Weight |
263.56 g/mol |
IUPAC Name |
N-(3-bromophenyl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11-12H,5-6H2;1H |
InChI Key |
BMWMSCCCGLXSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=CC(=CC=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)azetidin-3-amine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the azetidine ring can be formed through the cyclization of a suitable amine with a halogenated precursor .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of linear or branched compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while ring-opening reactions can produce a range of linear or branched amines .
Scientific Research Applications
Central Nervous System (CNS) Stimulation
Research indicates that azetidine derivatives, including N-(3-bromophenyl)azetidin-3-amine hydrochloride, may exhibit CNS stimulant properties. Studies have shown that compounds in this class can increase respiratory rates and induce vasodilation in animal models when administered at specific dosages . This activity suggests potential applications in treating conditions related to CNS function.
Antibacterial Properties
Azetidine derivatives have been explored for their antibacterial activity. The structural framework of this compound may provide a basis for developing new antibacterial agents, particularly when modified to enhance efficacy against resistant bacterial strains .
Building Blocks for Combinatorial Libraries
This compound serves as a valuable building block in combinatorial chemistry, facilitating the synthesis of a wide range of derivatives with potential therapeutic applications . This versatility allows researchers to explore various modifications to optimize biological activity.
Potential Therapeutic Uses
The compound's unique properties suggest several therapeutic avenues:
- CNS Disorders : Given its stimulant properties, it could be investigated for use in conditions like ADHD or narcolepsy.
- Antibacterial Treatments : Its potential as an antibacterial agent makes it a candidate for further study in the fight against antibiotic-resistant bacteria.
CNS Activity Studies
In one study, azetidine derivatives were administered to hypertensive rats, demonstrating significant reductions in blood pressure, indicating potential cardiovascular benefits alongside CNS stimulation .
Antibacterial Efficacy Research
Research has highlighted the synthesis of azetidine-based compounds that displayed promising antibacterial activity against various pathogens. These findings suggest that further exploration of this compound could yield new treatments for bacterial infections .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromophenyl group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(3-Bromophenyl)-N-methylethanamine Hydrochloride
- Structure : Linear ethylamine chain with a methyl group and 3-bromophenyl substituent (Molecular Formula: C₉H₁₃BrN·HCl).
- The methyl group on the amine may alter pharmacokinetics (e.g., metabolic oxidation pathways).
- Implications : Higher flexibility could improve solubility but reduce selectivity compared to azetidine-containing analogs .
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine Hydrochloride
- Structure : Cyclopropane ring substituted with 3-bromophenyl and ethylamine groups (Molecular Formula: C₁₁H₁₄BrN·HCl).
- Stereochemistry (R-configuration) may confer enantiomer-specific biological activity.
- Implications : Increased lipophilicity (due to cyclopropane) could improve membrane permeability but reduce aqueous solubility .
1-Benzhydrylazetidin-3-amine Hydrochloride
- Structure : Azetidine ring substituted with a benzhydryl (diphenylmethyl) group (Molecular Formula: C₁₆H₁₇N₂·HCl).
- Key Differences: Bulky benzhydryl group enhances steric hindrance, likely reducing off-target interactions but limiting access to narrow binding sites.
- Implications : Useful in targeting receptors requiring extended aromatic interactions, such as GPCRs or kinases .
1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride
- Structure : Azetidine ring with a pyridinyl substituent (Molecular Formula: C₈H₁₃Cl₂N₃).
- Key Differences :
- Pyridine introduces a basic nitrogen, altering electronic properties and hydrogen-bonding capacity compared to bromophenyl.
- Dihydrochloride salt increases solubility but may limit blood-brain barrier penetration.
- Implications : Suitable for targets requiring polar interactions, such as enzymes with cationic binding pockets .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Key Properties | Potential Applications |
|---|---|---|---|---|---|
| N-(3-bromophenyl)azetidin-3-amine HCl | Azetidine | 3-Bromophenyl | C₉H₁₁BrN₂·HCl | Moderate CCS (141.3 Ų), rigid | CNS targets, kinase inhibitors |
| 1-(3-Bromophenyl)-N-methylethanamine HCl | Linear ethylamine | 3-Bromophenyl, methyl | C₉H₁₃BrN·HCl | Flexible, higher solubility | Soluble prodrugs, intermediates |
| N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropaneamine HCl | Cyclopropane | 3-Bromophenyl, ethyl | C₁₁H₁₄BrN·HCl | High lipophilicity, stereospecific | Lipid-rich membrane targets |
| 1-Benzhydrylazetidin-3-amine HCl | Azetidine | Benzhydryl | C₁₆H₁₇N₂·HCl | Bulky, aromatic-rich | GPCR modulators, anticancer |
| 1-(Pyridin-4-yl)azetidin-3-amine diHCl | Azetidine | Pyridinyl | C₈H₁₃Cl₂N₃ | Polar, di-HCl salt | Enzyme inhibitors, antibacterials |
Biological Activity
N-(3-bromophenyl)azetidin-3-amine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C9H11BrN2
- SMILES : C1C(CN1)NC2=CC(=CC=C2)Br
- InChI : InChI=1S/C9H11BrN2/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9
The presence of the bromine atom in the phenyl group contributes significantly to its chemical reactivity and potential interactions with biological targets. The azetidine ring structure is known to influence the pharmacological properties of compounds, making it essential for understanding their biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can demonstrate antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis (MTb). The incorporation of halogen substituents, such as bromine, has been associated with enhanced antimicrobial efficacy due to increased lipophilicity and improved binding interactions with bacterial targets .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds within this structural class have been evaluated for their antiproliferative effects against cancer cell lines, including MCF-7 breast cancer cells. For example, related azetidine derivatives have shown IC50 values in the low nanomolar range, indicating potent antiproliferative activity . The mechanism of action often involves tubulin destabilization and inhibition of microtubule polymerization, which is critical for cancer cell division .
Case Studies
-
Antitubercular Activity :
- A series of azetidine-based compounds were synthesized and tested against MTb. The presence of halogen substituents was found to significantly enhance activity compared to non-halogenated analogs. For instance, compounds with p-bromophenyl substitutions showed superior minimum inhibitory concentration (MIC) values compared to standard treatments .
- Antiproliferative Studies :
Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (nM) | Remarks |
|---|---|---|---|
| This compound | Antiproliferative | TBD | Potential for further development |
| 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride | Antitubercular | 0.5 | Enhanced activity due to bromination |
| 1-(4-bromophenyl)-N-methylmethanamine | Anticancer | TBD | Different mechanism of action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
